(2,5-Dimethylphenyl)(phenyl)methanethiol
CAS No.:
Cat. No.: VC18074853
Molecular Formula: C15H16S
Molecular Weight: 228.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16S |
|---|---|
| Molecular Weight | 228.4 g/mol |
| IUPAC Name | (2,5-dimethylphenyl)-phenylmethanethiol |
| Standard InChI | InChI=1S/C15H16S/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
| Standard InChI Key | CXFIOHCROFEUPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)S |
Introduction
(2,5-Dimethylphenyl)(phenyl)methanethiol is an organosulfur compound featuring a thiol functional group attached to a biphenyl structure. This compound includes a dimethyl-substituted phenyl group and is recognized for its potential applications in medicinal chemistry and material science. The presence of both aromatic and thiol functionalities makes it a versatile compound for various chemical reactions and biological interactions.
Synthesis Methods
The synthesis of (2,5-Dimethylphenyl)(phenyl)methanethiol typically involves organic reactions that introduce sulfur into aromatic compounds. One common approach is through nucleophilic substitution reactions involving thiol derivatives. These methods allow for the functionalization of the compound, enabling the synthesis of various derivatives with different properties or activities.
Applications and Research Findings
This compound has potential applications in drug development and materials engineering due to its unique structural properties. Research into its interactions with biological molecules is crucial for understanding its therapeutic effects. Studies may focus on its ability to interact with enzymes and receptors, influencing biochemical pathways.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug Design and Development |
| Material Science | Synthesis of New Materials |
| Biological Interactions | Enzyme and Receptor Interactions |
Biological Activity and Potential Therapeutic Effects
Thiols, like (2,5-Dimethylphenyl)(phenyl)methanethiol, are known to play significant roles in biological systems, often acting as antioxidants due to their ability to donate electrons. This property may contribute to potential therapeutic applications, particularly in contexts where antioxidant activity is beneficial.
Comparison with Similar Compounds
Several compounds share structural similarities with (2,5-Dimethylphenyl)(phenyl)methanethiol, including variations in methyl positioning and different aromatic systems. These differences can lead to distinct chemical reactivity and biological properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3,4-Dimethylphenyl)(phenyl)methanethiol | Similar thiol group; different methyl positioning | May exhibit different reactivity patterns |
| (4-Methylphenyl)(phenyl)methanethiol | Contains a methyl group on one phenyl ring | Simpler structure; less steric hindrance |
| (2-Methylphenyl)(2-naphthalenyl)methanethiol | More complex naphthalene structure | Potentially enhanced biological activity due to larger aromatic system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume